molecular formula C13H13FO3 B1323795 cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-83-4

cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323795
CAS No.: 732252-83-4
M. Wt: 236.24 g/mol
InChI Key: HMFMKSSMIQQTAZ-VHSXEESVSA-N
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Description

cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C13H13FO3 and a molecular weight of 236.24 g/mol It is known for its unique structural properties, which include a cyclopentane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins, influencing their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
  • cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
  • cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Comparison: cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents .

Properties

IUPAC Name

(1R,3S)-3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMKSSMIQQTAZ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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